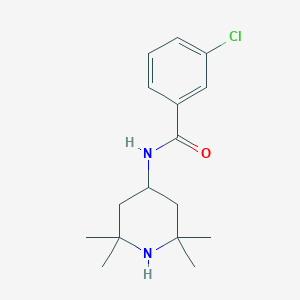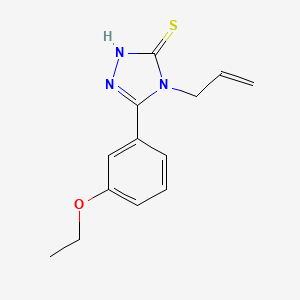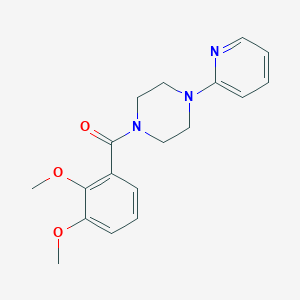![molecular formula C16H16N2O2S B5707242 N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5707242.png)
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide, also known as HCT-1026, is a synthetic compound that has been studied for its potential use as a therapeutic agent in various medical conditions.
Mecanismo De Acción
The mechanism of action of N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide is not fully understood. However, it is believed to work through multiple pathways, including inhibiting the activity of enzymes involved in cancer cell growth and inducing apoptosis. N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has been shown to have various biochemical and physiological effects. In cancer research, N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has been studied for its potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide in lab experiments is its potential therapeutic effects in various medical conditions. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize its use as a therapeutic agent.
Direcciones Futuras
Future research on N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide could focus on further elucidating its mechanism of action and optimizing its use as a therapeutic agent. Additionally, future research could explore the potential use of N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide in combination with other therapeutic agents to enhance its effectiveness. Finally, future research could explore the potential use of N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide in other medical conditions beyond cancer, inflammation, and neurodegenerative diseases.
Métodos De Síntesis
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide can be synthesized through a series of chemical reactions starting with 2-hydroxy-5-methylbenzenesulfonamide and 3-methylbenzoyl chloride. The final product is obtained after purification through column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has been studied for its potential use in treating various medical conditions, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation research has also shown that N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has been studied for its potential neuroprotective effects.
Propiedades
IUPAC Name |
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-10-4-3-5-12(8-10)15(20)18-16(21)17-13-9-11(2)6-7-14(13)19/h3-9,19H,1-2H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJXDDSEUZRJNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-3-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B5707169.png)
![2-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5707176.png)


![N-(3-acetylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5707208.png)
![N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5707214.png)



![N,N-dimethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5707238.png)
![2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5707244.png)

![N-{amino[(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene)amino]methylene}-3,4-dichlorobenzamide](/img/structure/B5707264.png)